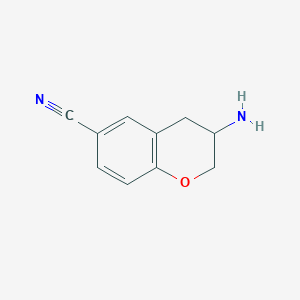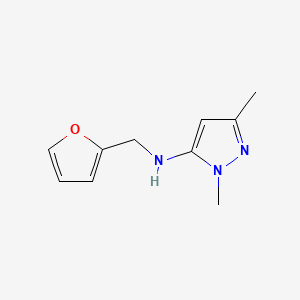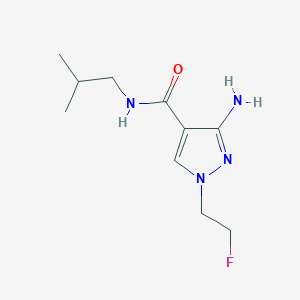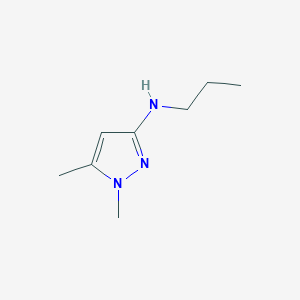
1,5-dimethyl-N-propyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimetil-N-propil-1H-pirazol-3-amina es un compuesto heterocíclico que pertenece a la familia de los pirazoles. Los pirazoles son conocidos por sus versátiles aplicaciones en la síntesis orgánica y la química medicinal debido a sus propiedades estructurales y reactividad únicas
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1,5-dimetil-N-propil-1H-pirazol-3-amina típicamente involucra la ciclación de precursores apropiados. Un método común es la reacción de hidracinas con compuestos carbonílicos α,β-insaturados, seguida de ciclación y posterior funcionalización . Por ejemplo, la reacción de 1,3-dicetonas con derivados de hidracina puede producir intermediarios de pirazol, que luego pueden modificarse aún más para introducir los sustituyentes deseados.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar versiones optimizadas de las rutas de síntesis mencionadas anteriormente, con un enfoque en la escalabilidad y la rentabilidad. Los catalizadores y las condiciones de reacción específicas, como la temperatura y la elección del solvente, a menudo se ajustan finamente para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
1,5-dimetil-N-propil-1H-pirazol-3-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los óxidos de pirazol correspondientes.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de pirazol.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir nuevos sustituyentes en el anillo de pirazol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de pirazol, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una gama diversa de derivados de pirazol .
Aplicaciones Científicas De Investigación
1,5-dimetil-N-propil-1H-pirazol-3-amina tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Las características estructurales del compuesto lo convierten en un candidato para estudiar las interacciones enzimáticas y las vías biológicas.
Medicina: Los derivados de pirazol a menudo se exploran por sus posibles actividades farmacológicas, incluidas las propiedades antiinflamatorias y antimicrobianas.
Industria: Este compuesto se puede utilizar en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 1,5-dimetil-N-propil-1H-pirazol-3-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de pirazol puede participar en enlaces de hidrógeno, interacciones π-π y otras interacciones no covalentes, influyendo en la actividad biológica del compuesto. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos Similares
1,3-dimetil-1H-pirazol-5-amina: Similar en estructura pero con diferentes patrones de sustitución, lo que lleva a variaciones en la reactividad y las aplicaciones.
3,5-dimetil-1H-pirazol-1-ilpropilamina:
Singularidad
1,5-dimetil-N-propil-1H-pirazol-3-amina destaca por su patrón de sustitución específico, que puede influir en su reactividad e interacciones con otras moléculas. Esta singularidad lo hace valioso para aplicaciones específicas en investigación e industria .
Propiedades
Fórmula molecular |
C8H15N3 |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1,5-dimethyl-N-propylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-4-5-9-8-6-7(2)11(3)10-8/h6H,4-5H2,1-3H3,(H,9,10) |
Clave InChI |
IMDOPUMQEMTKFI-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NN(C(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734592.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734601.png)

![2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)
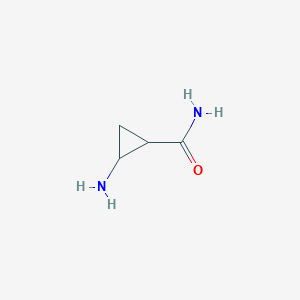

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11734643.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride](/img/structure/B11734647.png)
